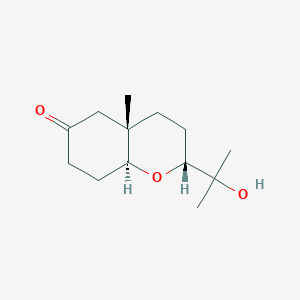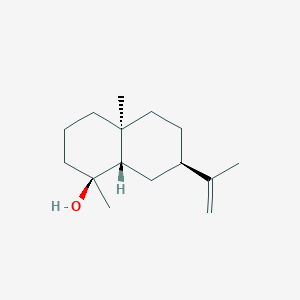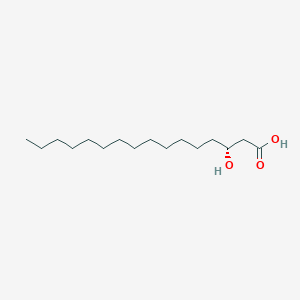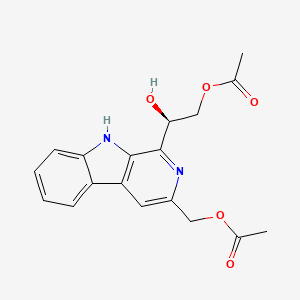
Pyridindolol K1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridindolol K1 is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis Approaches
- Novel total syntheses of Pyridindolol K1 were achieved using L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-L-glyceraldehyde as starting materials. This process involved a characteristic step of mild one-pot aromatization of N-tosyl-tetrahydro-β-carboline (Qiang Zhang et al., 2013).
- In a similar vein, the total syntheses of beta-carboline alkaloids, including Pyridindolol K1, have been described, highlighting the potential for synthetic versatility and the generation of structural analogs (N. Kanekiyo et al., 2001).
Biodegradation and Environmental Applications
- Pyridine, the structural backbone of Pyridindolol K1, has been studied extensively for its biodegradation potential, signifying its relevance in environmental remediation. For instance, Pseudomonas pseudoalcaligenes-KPN was used effectively for the biodegradation of pyridine in a completely mixed activated sludge process, underlining the potential for environmental applications (K. Padoley et al., 2006).
Degradation and Kinetic Studies
- The kinetics and mechanism of pyridinolysis of certain compounds in aqueous ethanol were studied, providing insights into reaction mechanisms and potential synthetic or degradation pathways relevant to Pyridindolol K1 and its derivatives (E. Castro et al., 2004).
- Another study focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system, a process that could be extrapolated or considered in the context of Pyridindolol K1-related compounds (Yang Li et al., 2017).
Biomedical and Chemical Applications
- Pyridindolol K1's structural relation to pyridine-based compounds hints at potential biomedical applications. Pyridinium salts, for instance, have been explored extensively for their roles in various pharmaceutical and bioactive contexts, suggesting a potential area of application for Pyridindolol K1 (S. Sowmiah et al., 2018).
Propiedades
Nombre del producto |
Pyridindolol K1 |
|---|---|
Fórmula molecular |
C18H18N2O5 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate |
InChI |
InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1 |
Clave InChI |
ULBLUJBIDCYVTD-INIZCTEOSA-N |
SMILES isomérico |
CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32 |
SMILES canónico |
CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32 |
Sinónimos |
pyridindolol K1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



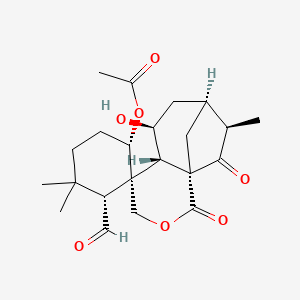
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)
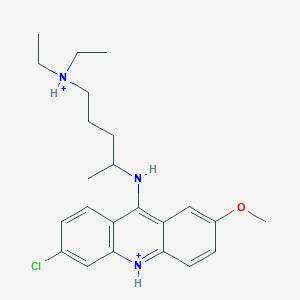

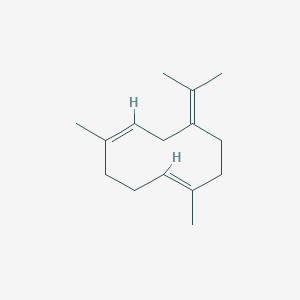
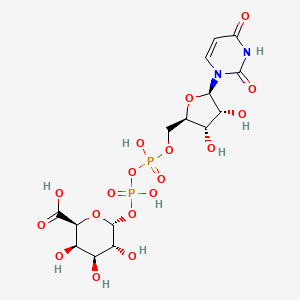
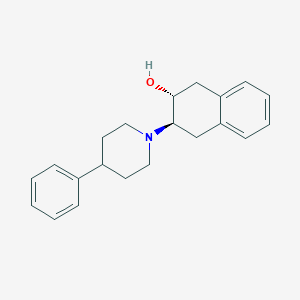
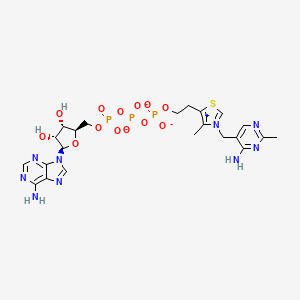
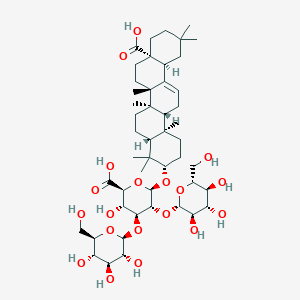
![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)
![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)
